
N-(diphenylmethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-2-nitrobenzamide, commonly known as DPM-2-NB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitrobenzamide derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Scientific Research Applications
N-(diphenylmethyl)-2-nitrobenzamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and chemical biology. It has been found to inhibit the activity of certain enzymes, specifically the histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and are currently being investigated as potential therapeutic agents for various types of cancer.
Mechanism Of Action
The mechanism of action of N-(diphenylmethyl)-2-nitrobenzamide involves the inhibition of HDAC activity, which leads to an increase in histone acetylation and subsequent changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been suggested that N-(diphenylmethyl)-2-nitrobenzamide may also have other targets and mechanisms of action that are yet to be fully understood.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-nitrobenzamide has been shown to have significant biochemical and physiological effects, particularly in cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and promote cell differentiation in various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(diphenylmethyl)-2-nitrobenzamide in laboratory experiments is its specificity towards HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of N-(diphenylmethyl)-2-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of N-(diphenylmethyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(diphenylmethyl)-2-nitrobenzamide. Additionally, there is a need for further research into the mechanisms of action of this compound, particularly with regards to its potential targets and effects on other cellular processes. Finally, there is a need for in vivo studies to determine the efficacy and safety of N-(diphenylmethyl)-2-nitrobenzamide as a potential therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, N-(diphenylmethyl)-2-nitrobenzamide is a chemical compound that has significant potential as a tool for studying the role of HDACs in various biological processes. Its specificity towards HDACs and its ability to induce apoptosis, inhibit cell proliferation, and promote cell differentiation make it a valuable compound for cancer research and drug discovery. Further research is needed to fully understand its mechanisms of action and potential applications in other fields.
Synthesis Methods
The synthesis of N-(diphenylmethyl)-2-nitrobenzamide involves the condensation of 2-nitrobenzoyl chloride with benzhydrylamine in the presence of a base. The reaction takes place in an organic solvent, typically dichloromethane or chloroform, and is carried out at room temperature. The resulting product is then purified using column chromatography to obtain the final compound in a high yield.
properties
CAS RN |
88229-33-8 |
|---|---|
Product Name |
N-(diphenylmethyl)-2-nitrobenzamide |
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzhydryl-2-nitrobenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-13-7-8-14-18(17)22(24)25)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23) |
InChI Key |
HCGGJJAZZONEIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



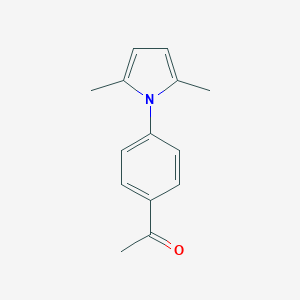




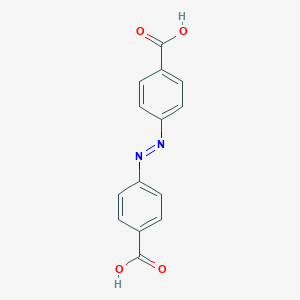
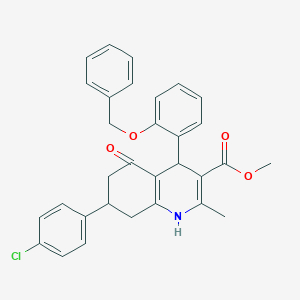
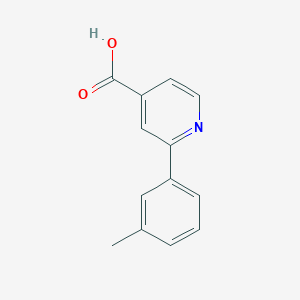
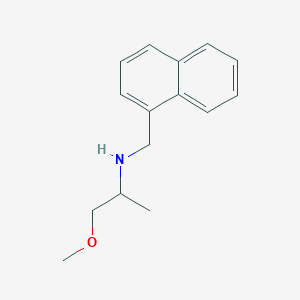

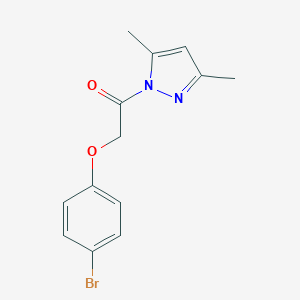


![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)